REACTION_CXSMILES
|
C([O-])([O-])=O.[Na+].[Na+].O.C1COCC1.Cl[C:14]([O:16][CH2:17][CH3:18])=[O:15].[NH2:19][CH:20]([CH2:23][OH:24])[CH2:21][OH:22]>>[OH:22][CH2:21][CH:20]([NH:19][C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH2:23][OH:24] |f:0.1.2|
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Name
|
|
Quantity
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10.5 mL
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Type
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reactant
|
Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool in ice
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Type
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WAIT
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Details
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followed by about 16 hours at room temperature
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Duration
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16 h
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Type
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EXTRACTION
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Details
|
the product was extracted into ethyl acetate (20×100 mL)
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Type
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CUSTOM
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Details
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The crude product (11.6 g) was further purified by flash column chromatography
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Type
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CUSTOM
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Details
|
was crystallized in the presence of trace ethyl acetate (1 to 2 mL) along
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Type
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WASH
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Details
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The crystallized product was washed with cold ethyl acetate:hexanes (1:1) mixture (1×100 mL)
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Type
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CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)NC(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |